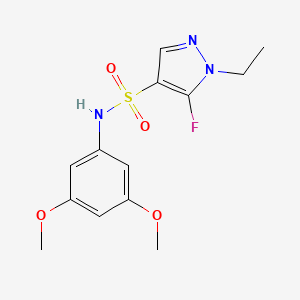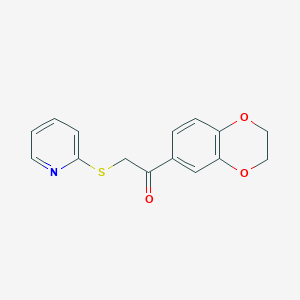
4-(1-ethyl-1H-pyrazol-4-yl)-N-(3-methylbutyl)-6-(trifluoromethyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopentylamine is a complex organic compound that belongs to the class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopentylamine typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and 1,3-dicarbonyl compounds . The pyrimidine ring can be synthesized via condensation reactions involving amidines and β-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents . The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopentylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halogens, alkylating agents) . Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopentylamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Agrochemistry: It can be used in the development of new agrochemicals, such as herbicides and pesticides.
Materials Science: The compound’s unique structure makes it suitable for use in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopentylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects . The trifluoromethyl group and the heterocyclic rings play a crucial role in determining the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine
- N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine
- N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-propylamine
Uniqueness
N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopentylamine is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyrazole and pyrimidine rings contribute to its biological activity and versatility .
Propiedades
Fórmula molecular |
C15H20F3N5 |
|---|---|
Peso molecular |
327.35 g/mol |
Nombre IUPAC |
4-(1-ethylpyrazol-4-yl)-N-(3-methylbutyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C15H20F3N5/c1-4-23-9-11(8-20-23)12-7-13(15(16,17)18)22-14(21-12)19-6-5-10(2)3/h7-10H,4-6H2,1-3H3,(H,19,21,22) |
Clave InChI |
WWSSVQITEKLZDB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)C2=CC(=NC(=N2)NCCC(C)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-N-(3-chlorophenyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926099.png)
![N-[4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide](/img/structure/B14926101.png)
![(5-Chlorothiophen-2-yl){7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanone](/img/structure/B14926114.png)
![ethyl 2-({[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B14926123.png)


![1,5-dimethyl-N-{2-[(phenylcarbamothioyl)amino]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B14926140.png)
![1,3-dimethyl-6-(thiophen-2-yl)-N-{1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926145.png)
![N-(2,3-dimethoxyphenyl)-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926154.png)
![N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B14926159.png)
![2-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B14926161.png)
![N-(1-ethyl-1H-benzimidazol-2-yl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926166.png)

![2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14926189.png)
